![molecular formula C6H13B B1594764 3-Bromo-3-methylpentane CAS No. 25346-31-0](/img/structure/B1594764.png)
3-Bromo-3-methylpentane
Overview
Description
3-Bromo-3-methylpentane is a chemical compound with the molecular formula C6H13Br . It is also known by other names such as 3-Brom-3-methylpentan in German, 3-Bromo-3-méthylpentane in French, and Pentane, 3-bromo-3-methyl- .
Molecular Structure Analysis
The molecular structure of 3-Bromo-3-methylpentane consists of a pentane chain with a bromine atom and a methyl group attached to the third carbon atom . The average mass of the molecule is 165.071 Da .
Scientific Research Applications
Vibrational Analysis in Chemistry Research conducted by Crowder, Richardson, and Gross in 1980 explored the vibrational aspects of tertiary alkyl bromides like 2-bromo-2-methylpentane and 3-bromo-3-methylpentane. They utilized infrared spectra and normal coordinate calculations, revealing the compounds' conformations and contributing to our understanding of chemical bonding and molecular structure (Crowder, Richardson, & Gross, 1980).
Study of Glass-Forming Liquids Huang, Shahriari, and Richert in 2005 conducted a study on the dielectric relaxation of mixtures containing 3-bromopentane and 3-methylpentane. This study provided insights into the dynamics of glass-forming liquids and the interactions of different molecular compositions (Huang, Shahriari, & Richert, 2005).
Understanding Shear Viscosities The work of J. Berberian in 1982 focused on the steady-state shear viscosities of various bromopentanes, including 3-bromo-3-methylpentane. This study is significant in the field of fluid dynamics and materials science, providing valuable data on the temperature-dependent viscosity behaviors of these compounds (Berberian, 1982).
Solvolysis in Organic Chemistry A study by Liu, Hou, and Tsao in 2009 examined the solvolysis of tertiary bromoalkanes, including 3-bromo-3-methylpentane. Their findings contribute to a deeper understanding of nucleophilic solvent participation in organic reactions, which is crucial in the field of organic chemistry (Liu, Hou, & Tsao, 2009).
Catalysis and Chemical Engineering In the context of catalysis, Huang et al. (2017) synthesized zirconium-based metal-organic frameworks functionalized with various substitutes, including bromo groups. They investigated the catalytic activity and selectivity in the oxidation of 3-methylpentane, demonstrating the role of 3-bromo-3-methylpentane in understanding and improving catalytic processes (Huang et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-bromo-3-methylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-4-6(3,7)5-2/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPQYKLJSOLRPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067084 | |
Record name | Pentane, 3-bromo-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-3-methylpentane | |
CAS RN |
25346-31-0 | |
Record name | 3-Bromo-3-methylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25346-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentane, 3-bromo-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025346310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentane, 3-bromo-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentane, 3-bromo-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-3-methylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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